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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

Cat. No.: B1588500

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-4-
methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research.
Designed for researchers, scientists, and drug development professionals, this document offers
in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, grounded in established scientific principles and supported by
data from analogous compounds. The protocols and analyses herein are structured to provide
a self-validating framework for the spectroscopic identification and characterization of this
compound.

Molecular Structure and Physicochemical
Properties

2-Chloro-4-methoxybenzaldehyde possesses a substituted benzene ring with a chloro group
at the 2-position, a methoxy group at the 4-position, and an aldehyde functional group at the 1-
position. Understanding this substitution pattern is crucial for interpreting its spectroscopic
signatures.
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Property Value Source

Molecular Formula CsH7CIO2 PubChem[1][2]

Molecular Weight 170.59 g/mol PubChem[1][2]
2-chloro-4-

IUPAC Name PubChem[1]
methoxybenzaldehyde

CAS Number 54439-75-7 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H NMR) and carbon (**C NMR) atoms within a molecule. The predicted NMR data for 2-
chloro-4-methoxybenzaldehyde in deuterated chloroform (CDCIs) is presented below. These
predictions are based on established substituent effects and analysis of structurally similar
compounds.[3][4]

Predicted *H NMR Spectral Data (400 MHz, CDClI3)

The H NMR spectrum is expected to show distinct signals for the aldehyde proton, the
methoxy protons, and the aromatic protons.

Predicted Coupling
Signal Chemical Shift  Multiplicity Constant (J, Assignment
(3, ppm) Hz)
1 10.3-10.5 Singlet - Aldehyde-H
2 7.8-79 Doublet ~8.5 H-6
3 70-7.1 Doublet ~2.5 H-3
Doublet of
4 6.9-7.0 ~8.5,~25 H-5
Doublets
5 3.9-4.0 Singlet - Methoxy-H

Interpretation and Rationale:
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» Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the
adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield
chemical shift.

o Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro
and aldehyde groups influence the chemical shifts of the aromatic protons. H-6 is ortho to
the aldehyde group and is expected to be the most downfield of the aromatic protons. H-3 is
ortho to the chloro group and meta to the aldehyde, appearing as a doublet. H-5 is coupled
to both H-6 and H-3, resulting in a doublet of doublets.

o Methoxy Protons: The protons of the methoxy group are shielded and appear as a singlet in
the upfield region.

Predicted **C NMR Spectral Data (100 MHz, CDCIs)

The 13C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift

Signal Assignment
(6, ppm)

1 188 - 190 C=0 (Aldehyde)

2 162 - 164 C-4 (C-OCHs)

3 135 - 137 C-2 (C-Cl)

4 132-134 C-6

5 128 - 130 C-1

6 115-117 C-5

7 112 - 114 C-3

8 55-57 OCHs

Interpretation and Rationale:

o Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a
very downfield chemical shift.
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o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4)
and the carbon attached to the chlorine (C-2) are expected to be downfield. The other
aromatic carbons will have shifts determined by the combined electronic effects of the
substituents.

o Methoxy Carbon: The carbon of the methoxy group appears in the upfield region.

Experimental Protocol for NMR Spectroscopy

To acquire high-quality *H and 13C NMR spectra, the following protocol is recommended:

e Sample Preparation:

[e]

Weigh approximately 10-20 mg of 2-chloro-4-methoxybenzaldehyde.

[e]

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCls).

o

Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.0 ppm).

[¢]

Transfer the solution to a clean, dry 5 mm NMR tube.[5]
e Instrument Parameters (*H NMR):

o Spectrometer Frequency: 400 MHz

o

Pulse Sequence: zg30

Number of Scans: 16-32

[¢]

[¢]

Relaxation Delay: 1.0 s

[e]

Spectral Width: 20 ppm
e Instrument Parameters (33C NMR):
o Spectrometer Frequency: 100 MHz

o Pulse Sequence: zgpg30 (proton-decoupled)
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o Number of Scans: 1024 or more
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The predicted IR spectrum of 2-chloro-4-methoxybenzaldehyde will exhibit characteristic
absorption bands.[6][7]

Predicted Wavenumber

Intensity Assignment

(cm™)
2850-2950 Medium C-H stretch (methoxy)
2720-2820 Medium, Sharp C-H stretch (aldehyde)

C=0 stretch (aromatic
1680-1700 Strong, Sharp

aldehyde)
1580-1600 Medium-Strong C=C stretch (aromatic ring)
1250-1300 Strong C-O stretch (aryl ether)
1020-1080 Medium C-O stretch (aryl ether)
750-850 Strong C-Cl stretch

Interpretation and Rationale:

» Aldehyde Group: The presence of a strong, sharp peak around 1680-1700 cm~* is indicative
of the carbonyl (C=0) stretch of an aromatic aldehyde. The conjugation with the benzene
ring lowers the stretching frequency compared to a saturated aldehyde.[6][7] The
characteristic C-H stretch of the aldehyde proton is expected to appear as a medium-
intensity band between 2720-2820 cm~1.[6]

e Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be visible in the 1580-
1600 cm~1 region.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1588500?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/aldehydesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://orgchemboulder.com/Spectroscopy/irtutor/aldehydesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://orgchemboulder.com/Spectroscopy/irtutor/aldehydesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Methoxy Group: The strong C-O stretching vibrations of the aryl ether functionality are
expected in the 1250-1300 cm~* and 1020-1080 cm~1 regions.

e Chloro Group: The C-Cl stretching vibration will likely be observed in the fingerprint region,
typically between 750-850 cm~1.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining the IR spectrum is as follows:
e Sample Preparation (ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of the solid 2-chloro-4-methoxybenzaldehyde sample onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Data Acquisition:
o Collect a background spectrum of the empty ATR setup.
o Collect the sample spectrum over the range of 4000-400 cm—1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-chloro-4-methoxybenzaldehyde, electron ionization (EIl) is a common

technique.
Predicted Fragmentation Pattern:

e Molecular lon (M+): The mass spectrum will show a molecular ion peak at m/z 170. Due to
the presence of the chlorine-37 isotope, an M+2 peak at m/z 172 with an intensity of
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approximately one-third of the M* peak is expected.[8][9]

e Major Fragments:
o m/z 169: Loss of a hydrogen atom from the aldehyde group ([M-H]*).
o m/z 141: Loss of the formyl radical (-CHO) ([M-CHO]J*).
o m/z 135: Loss of a chlorine atom ([M-CI]*).
o m/z 127: Loss of a methyl radical from the methoxy group followed by loss of CO.
o m/z 112: Loss of a chlorine atom and a methyl radical.

o m/z 77: Phenyl cation, although less likely due to the substituents.

Logical Fragmentation Pathways

The fragmentation of 2-chloro-4-methoxybenzaldehyde under EI conditions is expected to
follow logical pathways initiated by the ionization of the molecule.

[CeHeClO2]*
m/z 169

[CeH7CIO2]*"| - CHO’ [C7HeCIO]*

m/z 170 m/z 141
-CI’

[CsH702]*
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Caption: Primary fragmentation pathways of 2-chloro-4-methoxybenzaldehyde.

Experimental Protocol for Mass Spectrometry
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Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids or after separation by gas chromatography (GC-MS).

lonization:

o Utilize electron ionization (El) with a standard energy of 70 eV.

Analysis:

o Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Data Interpretation:
o Identify the molecular ion peak and the characteristic M+2 isotopic peak for chlorine.

o Analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted *H
NMR, 3C NMR, IR, and MS data, provides a robust framework for the unequivocal
identification and characterization of 2-chloro-4-methoxybenzaldehyde. By understanding the
principles behind the expected spectral features and following the outlined experimental
protocols, researchers can confidently verify the structure and purity of this important chemical
intermediate, ensuring the integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
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